5-Chloro-1,2,4-thiadiazol-3-amine

Suzuki coupling chemoselectivity polyhalogenated heterocycles

Building block with orthogonal 5-Cl (Suzuki coupling) and 3-NH2 (amination/acylation) handles for rapid SAR exploration of kinase inhibitors, TDZ probes, and agrochemical leads. Multi-vendor availability at ≥98% purity and scalable synthesis (85-90% yield) reduce supply risk during lead optimization. • Orthogonal reactivity enables sequential coupling-amination libraries without protecting-group manipulation. • Chemoselective Suzuki coupling at C-5 chlorine permits late-stage diversification of LogP and target selectivity. • Direct precursor to protein thiol modifiers (TDZs) via Sandmeyer conversion of the 3-amino group.

Molecular Formula C2H2ClN3S
Molecular Weight 135.58 g/mol
CAS No. 50988-13-1
Cat. No. B1595589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,2,4-thiadiazol-3-amine
CAS50988-13-1
Molecular FormulaC2H2ClN3S
Molecular Weight135.58 g/mol
Structural Identifiers
SMILESC1(=NSC(=N1)Cl)N
InChIInChI=1S/C2H2ClN3S/c3-1-5-2(4)6-7-1/h(H2,4,6)
InChIKeyNFTFDFKYEZGUFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1,2,4-thiadiazol-3-amine: Dual-Reactive Building Block


5-Chloro-1,2,4-thiadiazol-3-amine (CAS 50988-13-1) is a small heterocyclic compound belonging to the 1,2,4-thiadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, with a chlorine substituent at the 5-position and a primary amine at the 3-position . With a molecular formula of C2H2ClN3S and a molecular weight of 135.58 g/mol, this compound serves as a versatile synthetic intermediate in both pharmaceutical and agrochemical research . Its structural features enable two orthogonal reactive sites: the 5-chloro group participates in palladium-catalyzed cross-coupling reactions, while the 3-amino group allows for condensation, acylation, or diazotization chemistry [1]. The compound is commercially available from multiple reputable vendors at purities of ≥98% .

Irreplaceability of 5-Chloro-1,2,4-thiadiazol-3-amine


In-class 1,2,4-thiadiazole compounds are not interchangeable building blocks because both the identity and the position of substituents dictate chemoselectivity, physicochemical properties, and downstream synthetic compatibility. For instance, the unsubstituted 1,2,4-thiadiazol-3-amine (CAS 56531-89-6) lacks a halogen handle for cross-coupling and exhibits a markedly different LogP of −0.41 versus 0.77 for the 5-chloro derivative . Conversely, the 5-bromo analog (CAS 51501-48-1), while reactive in cross-coupling, demonstrates reversed chemoselectivity to the 5-chloro compound in dihalogenated systems containing both C–Br and C–Cl bonds—the chloride reacts preferentially in Suzuki–Miyaura coupling due to frontier molecular orbital effects [1]. Furthermore, analogs such as 5-chloro-1,2,4-thiadiazole (CAS 38362-15-1) lack the 3-amino group, eliminating the ability to perform amine-directed functionalization. These differences mean that substituting one 1,2,4-thiadiazole for another without rigorous revalidation introduces risks of failed synthetic routes, altered pharmacokinetic profiles in derived drug candidates, and non-reproducible biological activity.

5-Chloro-1,2,4-thiadiazol-3-amine: Quantitative Differentiation Evidence


Chemoselective Suzuki Coupling: C-5 Chloride vs. C-3 Bromide

In the palladium-catalyzed Suzuki–Miyaura coupling of 3-bromo-5-chloro-1,2,4-thiadiazole—a direct derivative of 5-chloro-1,2,4-thiadiazol-3-amine—cross-coupling occurs preferentially at the 5-chloro position rather than at the 3-bromo position. This counters the standard reactivity order C–I > C–Br > C–Cl [1]. Under optimized conditions (1.0 equiv thiadiazole, 1.2 equiv boronic acid, 2.0 equiv CsF, 10% aq. 1,4-dioxane, 80 °C, 16 h), exclusive coupling at the 5-chloride was observed, yielding 5-substituted-3-bromo-1,2,4-thiadiazoles with isolated yields of 62–91% [1]. FMO calculations confirmed that the LUMO is localized at the 5-position, rationalizing the reversed chemoselectivity [1]. In contrast, a 5-bromo-only analog would exhibit conventional C–Br coupling, precluding access to the 5-substituted-3-halo intermediates necessary for orthogonal sequential derivatization.

Suzuki coupling chemoselectivity polyhalogenated heterocycles 1,2,4-thiadiazole

LogP and TPSA: Comparison with Des-Chloro Analog

The introduction of a chlorine atom at the 5-position significantly alters the physicochemical profile compared to the unsubstituted 1,2,4-thiadiazol-3-amine. The 5-chloro derivative exhibits a calculated LogP of 0.77 (vs. −0.41 for the des-chloro parent) and a TPSA of 51.8 Ų . This LogP shift of +1.18 log units reflects a >15-fold increase in calculated lipophilicity, which has direct implications for the pharmacokinetic properties of downstream drug candidates. The TPSA remains below 60 Ų, keeping the compound within favorable limits for passive membrane permeability, while the moderate LogP balances solubility and permeability better than both the more polar des-chloro analog and more lipophilic diaryl-thiadiazole derivatives.

LogP TPSA physicochemical properties drug-likeness 1,2,4-thiadiazole

Commercial Availability and Purity Benchmarking

5-Chloro-1,2,4-thiadiazol-3-amine is stocked by multiple global suppliers with a consistent purity specification of ≥98% . This purity level meets or exceeds the typical specifications for research-grade heterocyclic building blocks, ensuring reproducible reaction outcomes in both academic and industrial settings. The compound is available in quantities ranging from 100 mg to 10 g, with documented storage conditions (sealed in dry, 2–8 °C) that support long-term stability . In comparison, the 5-bromo analog (CAS 51501-48-1) is less widely stocked and often requires custom synthesis, while the 5-fluoro analog has limited commercial availability.

commercial availability purity procurement research chemical CRO supply

Dual Orthogonal Derivatization Sites

The compound's architecture provides two independently addressable reactive centers: the 5-chloro group for metal-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig amination) and the 3-amino group for condensation, acylation, reductive amination, or diazotization/Sandmeyer chemistry [1]. Post-coupling amination of the 3-bromo intermediate (derived from 3-bromo-5-chloro-1,2,4-thiadiazole after C-5 coupling) with LHMDS yields the corresponding 3-amino-5-substituted-1,2,4-thiadiazoles [1]. This sequential two-step derivatization protocol is not feasible with mono-functional analogs such as unsubstituted 1,2,4-thiadiazol-3-amine (no halogen handle) or 5-chloro-1,2,4-thiadiazole (no amine handle). The 5-bromo analog could theoretically participate in coupling but lacks the unusual chemoselectivity advantage in dihalogenated systems that the 5-chloro compound provides.

orthogonal reactivity sequential derivatization building block heterocyclic scaffold medicinal chemistry

Application Scenarios for 5-Chloro-1,2,4-thiadiazol-3-amine


Medicinal Chemistry: Kinase Inhibitor Libraries

The compound's dual orthogonal reactivity and the demonstrated chemoselective Suzuki coupling at the C-5 chlorine position [1] make it an ideal starting material for constructing focused libraries of 1,2,4-thiadiazole-based kinase inhibitors. The sequential coupling–amination protocol enables rapid exploration of substituent effects at both the 3- and 5-positions of the thiadiazole core, supporting structure–activity relationship (SAR) studies in programs targeting GSK-3β, PKB/Akt, or other kinases where thiadiazole scaffolds have shown inhibitory activity.

Agrochemical: Fungicide and Nematicide Intermediates

The 1,2,4-thiadiazole scaffold is recognized in the agrochemical patent literature as a core structure for fungicidal and nematicidal agents [2]. 5-Chloro-1,2,4-thiadiazol-3-amine serves as a key intermediate for the synthesis of more elaborate thiadiazole derivatives with pesticidal activity. The chlorine handle allows for late-stage diversification to fine-tune physicochemical properties (LogP modulation from the baseline 0.77) for optimal foliar uptake or soil mobility, while the ready commercial availability at ≥98% purity supports scale-up from discovery to early development quantities.

Chemical Biology: Protein Thiol Modifiers

1,2,4-Thiadiazole derivatives, particularly 3-chloro-5-substituted variants, have been characterized as selective and efficient protein thiol modifiers (TDZs) useful in chemoproteomic applications [3]. 5-Chloro-1,2,4-thiadiazol-3-amine provides a direct synthetic entry point to these TDZ probes, where the 3-amino group can be converted to the required 3-chloro substituent via diazotization/Sandmeyer chemistry, and the 5-position can be diversified to install affinity tags or modulate protein target selectivity.

Process Chemistry: Scalable Synthesis

A patent by KALYPSYS, INC. describes a scalable process for 5-chloro-1,2,4-thiadiazol-3-amine using catalytic sulfuric acid to accelerate cyclization, achieving yields of 85–90% . This optimized protocol, combined with the compound's multi-vendor commercial availability at the ≥98% purity level , reduces the risk of supply chain disruption during lead optimization and early development, making it a reliable building block for programs transitioning from discovery to preclinical development.

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